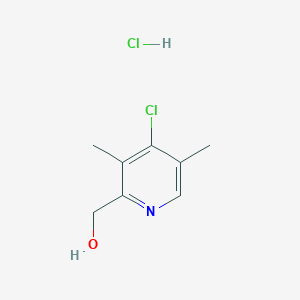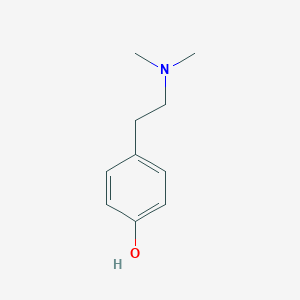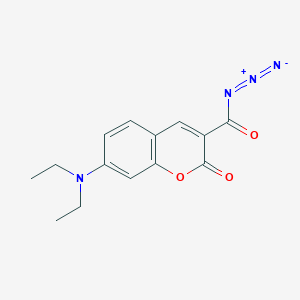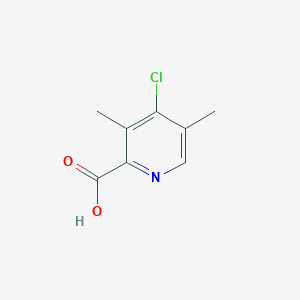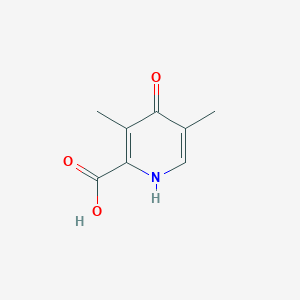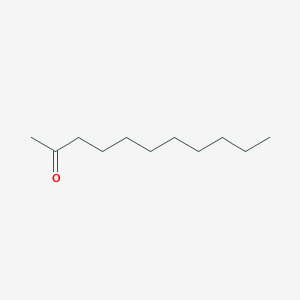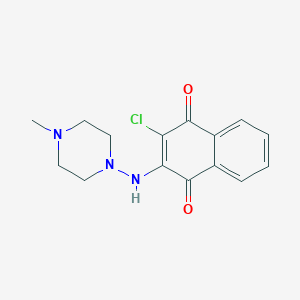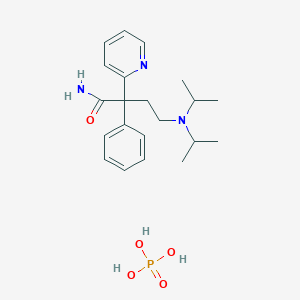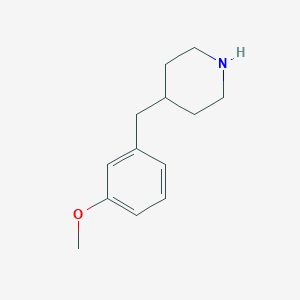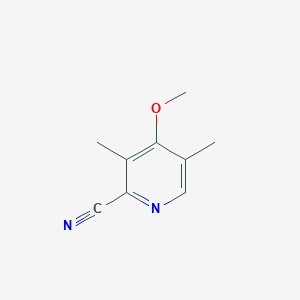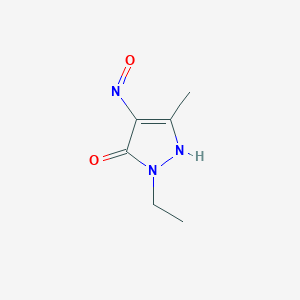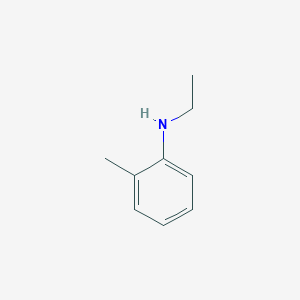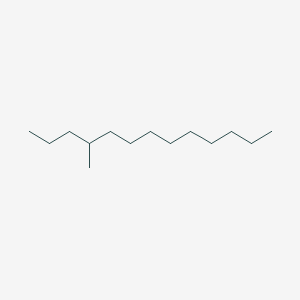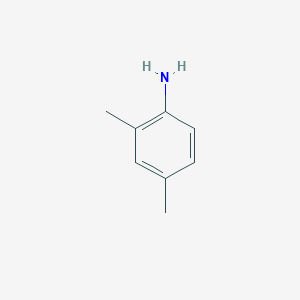
5-溴-2-氟苯硼酸
概述
描述
Synthesis Analysis
The synthesis of related compounds, such as 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid, involves the use of elemental analyses, multinuclear NMR experiments, and single-crystal X-ray diffraction studies . Another synthesis method for a related compound, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid, includes a Grignard reaction, protection of the carbonyl group, another Grignard reaction, and substitution by
科学研究应用
1. 合成应用
5-溴-2-氟苯硼酸在各种合成过程中发挥着重要作用。例如,Szumigala等人(2004年)展示了其在可扩展合成2-溴-3-氟苯甲腈中的用途,展示了芳基硼酸在卤代硼酸酯反应中的广泛适用性(Szumigala et al., 2004)。此外,Sutherland和Gallagher(2003年)在合成3,5-二取代2-氟吡啶中使用了它,进一步突出了它在有机合成中的多功能性(Sutherland & Gallagher, 2003)。
2. 催化研究
在催化研究中,这种化合物已被用于铃木宫浦C-C偶联反应的研究。Erami等人(2017年)探讨了其在制备氟代联苯衍生物中的应用,强调了芳基硼酸在绿色化学和其在制药工业中的应用的重要性(Erami et al., 2017)。
3. 光物理研究
Hwang等人(2018年)使用5-溴-2-氟苯硼酸合成了荧光素衍生物,展示了其在光物理研究中的应用以及其在交叉偶联反应中创造具有独特发射特性的新材料的潜力(Hwang et al., 2018)。
4. 药物化学
尽管在这次搜索中没有直接找到在药物化学中的具体应用,但5-溴-2-氟苯硼酸所属的更广泛的芳基硼酸类别已被研究用于药物发现和开发的潜力。例如,Psurski等人(2018年)研究了简单苯硼酸衍生物的抗增殖潜力,突出了它们在实验肿瘤学中的有希望的作用(Psurski et al., 2018)。
5. 有机化学教育
在教育领域,Lee等人(2020年)将5-溴-2-氟苯硼酸纳入本科实验室实验中。这个实验旨在向学生介绍高通量实验技术,特别关注铃木–宫浦交叉偶联反应(Lee et al., 2020)。
安全和危害
属性
IUPAC Name |
(5-bromo-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBDPRKNAFOOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446091 | |
| Record name | 5-Bromo-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluorophenylboronic acid | |
CAS RN |
112204-57-6 | |
| Record name | 5-Bromo-2-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

